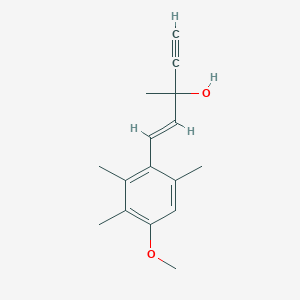
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is an organic compound that belongs to the class of alkynes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alkynes and phenyl groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area focuses on optimizing the compound’s structure to enhance its therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the alkyne and phenyl groups allows for specific binding interactions, which can influence the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Methoxy-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(2,3,6-Trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-but-1-EN-4-YN-3-OL
Uniqueness
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H20O2 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
(E)-1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3/b9-8+ |
Clé InChI |
LWTUOVCJGLKIJD-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1/C=C/C(C)(C#C)O)C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



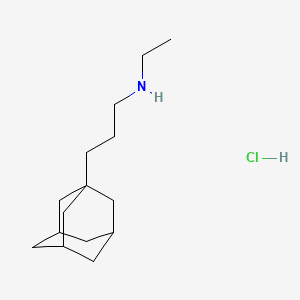
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
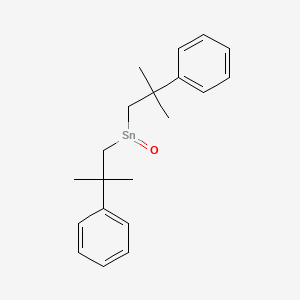
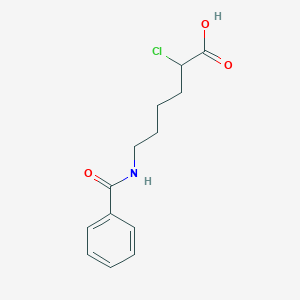
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
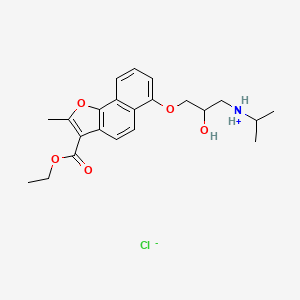
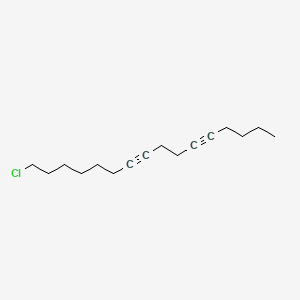
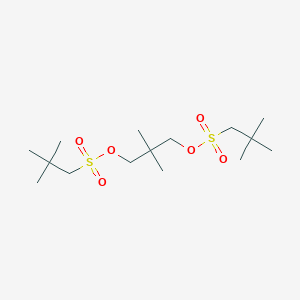
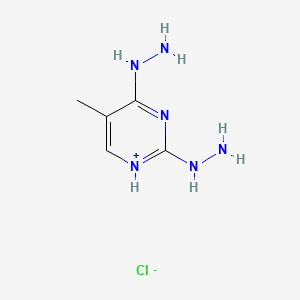
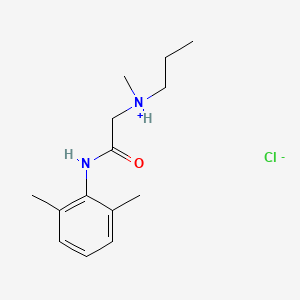

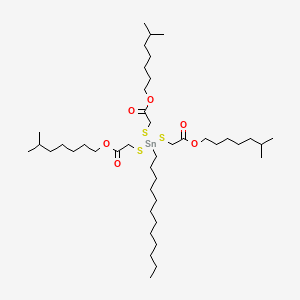
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
